2,2,2-Trifluoro-1-(3-(methoxymethyl)phenyl)ethan-1-ol
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Overview
Description
2,2,2-Trifluoro-1-(3-(methoxymethyl)phenyl)ethan-1-ol: is an organic compound characterized by the presence of trifluoromethyl and methoxymethyl groups attached to a phenyl ring. This compound is notable for its unique chemical properties, which make it a valuable intermediate in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2,2,2-Trifluoro-1-(3-(methoxymethyl)phenyl)ethan-1-ol typically begins with 2,2,2-trifluoroacetophenone and methoxymethyl chloride.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate. The reaction mixture is typically heated to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified through crystallization or column chromatography to obtain the pure compound.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity.
Safety Measures: Industrial synthesis involves stringent safety measures to handle the reactive intermediates and ensure the safety of the workers.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,2,2-Trifluoro-1-(3-(methoxymethyl)phenyl)ethan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reagents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.
Substitution Reagents: Nucleophiles such as amines, thiols, and halides are used in substitution reactions.
Major Products:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Catalysis: It serves as a catalyst in certain organic reactions, enhancing the reaction rate and selectivity.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine:
Drug Development: It is a key intermediate in the development of drugs targeting specific enzymes and receptors.
Industry:
Material Science: The compound is used in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to certain receptors, modulating their activity and influencing cellular signaling pathways.
Pathways Involved:
Metabolic Pathways: The compound can interfere with metabolic pathways, leading to changes in cellular metabolism and function.
Signal Transduction: By binding to receptors, it can alter signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
2,2,2-Trifluoroacetophenone: Similar in structure but lacks the methoxymethyl group.
1-Phenyl-2,2,2-trifluoroethanol: Similar in structure but has a hydroxyl group instead of the methoxymethyl group.
Uniqueness:
Chemical Properties: The presence of both trifluoromethyl and methoxymethyl groups imparts unique chemical properties, such as increased reactivity and stability.
Applications: The compound’s unique structure makes it suitable for specific applications in drug development and material science, where other similar compounds may not be as effective.
Properties
Molecular Formula |
C10H11F3O2 |
---|---|
Molecular Weight |
220.19 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[3-(methoxymethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H11F3O2/c1-15-6-7-3-2-4-8(5-7)9(14)10(11,12)13/h2-5,9,14H,6H2,1H3 |
InChI Key |
OXJFXWMDFLPKTN-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=CC=C1)C(C(F)(F)F)O |
Origin of Product |
United States |
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